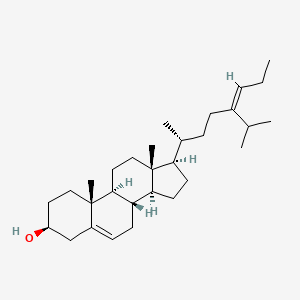

29-Methylisofucosterol

Descripción

Presence in Marine Organisms

Marine ecosystems, with their vast biodiversity, are a primary source of 29-Methylisofucosterol. The compound has been isolated from a variety of marine life, ranging from simple microorganisms to more complex invertebrates.

Molluscs, a diverse phylum of invertebrate animals, are known to contain a complex mixture of sterols, including this compound. vulcanchem.com The initial discovery and characterization of this compound occurred in 1971 by Idler and his team, who isolated it from the sea scallop Placopecten magellanicus. vulcanchem.comresearchgate.net This discovery was significant as it was only the second thirty-carbon sterol with a cholesterol-type nucleus to be identified in nature at the time. vulcanchem.comresearchgate.net Scallops, being filter-feeding organisms, are known to accumulate various compounds from their diet, which may contribute to their complex sterol profile. vulcanchem.com

Table 1: this compound in Molluscs

| Organism | Taxonomic Group | Reference |

|---|

Beyond molluscs, this compound has been identified in a range of other marine invertebrates. Research has confirmed its presence in the marine microalga Aureococcus anophagefferens, the soft coral Sarcophyton crassocaule, and the marine sponge Petrosia ficiformis. vulcanchem.comwikidata.org The occurrence in these varied organisms highlights the compound's broad distribution within the marine food web.

Table 2: this compound in Other Marine Invertebrates

| Organism | Taxonomic Group | Reference |

|---|---|---|

| Aureococcus anophagefferens | Marine microalgae | vulcanchem.com |

| Sarcophyton crassocaule | Soft coral | vulcanchem.comwikidata.org |

Marine algae, particularly brown algae, are significant sources of this compound. preprints.orgmdpi.com A study focusing on the brown alga Padina boergesenii identified this compound as one of the phytochemicals present in its methanolic extract through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. preprints.orgmdpi.com This particular species of brown algae is commonly found along the southeast coast of India. frontiersin.orgnih.gov Generally, marine macroalgae are classified into three major groups: brown algae (Phaeophyceae), red algae (Rhodophyta), and green algae (Chlorophyta). mdpi.comresearchgate.net While brown algae are well-documented sources, the presence of this sterol in green algae has also been noted. frontiersin.orgnih.gov

Tunicates, also known as sea squirts, are another group of marine animals where this compound has been detected. A study on the chemical diversity of the marine ascidian Phallusia nigra identified this compound as one of the metabolites that were significantly up-regulated compared to other species like P. arabica. nih.gov This suggests a potential role for the compound in the chemical ecology and differentiation of these species. nih.gov

Occurrence in Terrestrial Ecosystems

While predominantly found in marine environments, this compound is not entirely absent from land. Its presence in terrestrial ecosystems is primarily linked to plant-derived sources. vulcanchem.com

Research has indicated the presence of this compound in terrestrial plants, including in pollen. vulcanchem.com This suggests that the biosynthetic pathways for this sterol are not exclusive to marine organisms and have also evolved in the plant kingdom.

Structure

3D Structure

Propiedades

Número CAS |

35339-71-0 |

|---|---|

Fórmula molecular |

C30H50O |

Peso molecular |

426.7 g/mol |

Nombre IUPAC |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-yloct-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H50O/c1-7-8-22(20(2)3)10-9-21(4)26-13-14-27-25-12-11-23-19-24(31)15-17-29(23,5)28(25)16-18-30(26,27)6/h8,11,20-21,24-28,31H,7,9-10,12-19H2,1-6H3/b22-8-/t21-,24+,25+,26-,27+,28+,29+,30-/m1/s1 |

Clave InChI |

LVMOSMRIAUDGQC-CDXQRKPWSA-N |

SMILES |

CCC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

SMILES isomérico |

CC/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C |

SMILES canónico |

CCC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

Sinónimos |

24-propylidenecholest-5-en-3 beta-ol 29-methylisofucosterol |

Origen del producto |

United States |

Natural Occurrence and Ecological Distribution of 29 Methylisofucosterol

Geochemical Context and Biomarker Significance of 29-Methylisofucosterol Derivatives in Sediments and Petroleum

The transformation of this compound and related C30 sterols within geological settings provides a powerful tool for paleoenvironmental reconstruction. In sediments, these precursor molecules undergo a series of chemical alterations, known as diagenesis, to form stable hydrocarbon derivatives that can be preserved for millions of years. These derivatives, particularly C30 steranes, serve as robust biomarkers, offering insights into the origin of organic matter in sedimentary rocks and petroleum.

The primary diagenetic product of this compound and its isomers, such as 24-propylidenecholesterol, is 24-n-propylcholestane. scielo.br This conversion involves the saturation of double bonds and the removal of the hydroxyl group from the original sterol molecule. wikipedia.org The resulting C30 sterane is chemically stable and can be identified in ancient sediments and crude oils using techniques like gas chromatography-mass spectrometry (GC-MS). wikipedia.org

The presence of 24-n-propylcholestane in geological samples is widely accepted as a strong indicator of a marine depositional environment. wikipedia.orgsci-hub.st This is because its primary biological precursors are synthesized by specific marine organisms, most notably pelagophyte microalgae. nih.govu-szeged.hu While also found in some foraminifera and demosponges, the widespread occurrence of 24-n-propylcholestane in marine sediments is predominantly linked to the input of these algae. scielo.brwikipedia.org Consequently, its detection in source rocks and the petroleum generated from them points to a marine origin for the initial organic matter. annualreviews.org

The utility of this compound derivatives as biomarkers is enhanced when analyzed in conjunction with other steranes. The relative abundance of C27, C28, C29, and C30 steranes can help differentiate between marine and terrestrial organic matter sources. Generally, C29 steranes are associated with terrestrial higher plants, while C27 steranes are indicative of marine algae. scielo.brgeoscienceworld.org The presence of C30 steranes, such as 24-n-propylcholestane, alongside a higher proportion of C27 and C28 steranes, reinforces the interpretation of a marine depositional setting. annualreviews.orggeoscienceworld.org Conversely, a low abundance or absence of C30 steranes in oils often suggests a significant contribution from terrestrial plant material. researchgate.net

Case studies have demonstrated the practical application of these biomarkers. For instance, a study of Cretaceous paleo-lake sediments in the Songliao Basin used the presence and concentration of 24-n-propylcholestane to trace seawater incursion events. The absolute abundances of extractable 24-n-propylcholestanes ranged from 0 to 15.7 μg·g−1 in the core samples, with distinct peaks corresponding to periods of marine water influx. nih.gov

Another key application is in oil-source rock correlation. Research has shown a strong correlation between the percentage of C30 steranes in rock extracts and the proportion of marine-derived amorphous organic matter (Type II kerogen) in the source rock. geoscienceworld.org This allows geochemists to assess the quality and depositional environment of petroleum source rocks even when only oil samples are available.

The ratio of different C30 sterane isomers can also provide more specific information. For example, the ratio of 24-isopropylcholestane (a biomarker primarily for demosponges) to 24-n-propylcholestane has been used to trace the evolutionary history and ecological significance of sponges in ancient marine ecosystems. wikipedia.orgwustl.edu Anomalously high ratios of 24-isopropylcholestane to 24-n-propylcholestane (0.52-16.1) in Neoproterozoic rocks from Oman have been interpreted as strong evidence for significant demosponge input during that period. wikipedia.orgwustl.edu

It is important to note that the distribution of these biomarkers can be influenced by geological age. Studies have identified hiatuses in the occurrence of 24-n-propylcholestane in the marine rock record, such as during the Middle-Late Cambrian and the Late Ordovician-early Silurian transition. researchgate.net This suggests that the oceanographic conditions during these intervals may not have been favorable for the proliferation of the source organisms. researchgate.net

Data Tables

Table 1: Concentration of 24-n-propylcholestane in Cretaceous Sediments of the Songliao Basin

| Formation | Age (Ma) | 24-n-propylcholestane (μg·g−1) | Interpretation |

| Nenjiang | 83.72 - 84.72 | High but episodic | Strong seawater incursion |

| Qingshankou | 89.00 - 91.37 | 0 - 15.7 | Continuous but variable seawater incursion |

| Quantou | > 91.37 | Not detected | Freshwater lacustrine environment |

| Data sourced from a study on seawater incursion events in a Cretaceous paleo-lake. nih.gov |

Table 2: Correlation of C30 Steranes with Source Rock Kerogen Type

| Biomarker Parameter | Kerogen Property | Correlation Coefficient (R²) | Implication |

| % C30 Steranes vs. % Marine Amorphous Kerogen | Source Rock Quality | 0.80 | C30 steranes are a good proxy for marine organic matter input. |

| % C30 Steranes vs. Kerogen H/C Ratio | Source Rock Quality | 0.89 | Higher C30 sterane content correlates with more oil-prone source rock. |

| % C30 Steranes vs. Hydrogen Index (HI) | Source Rock Quality | 0.88 | Higher C30 sterane content indicates better petroleum generation potential. |

| Based on a study of Mowry-Aspen shale source rocks. geoscienceworld.org |

Table 3: Sterane Ratios as Indicators of Depositional Environment

| Sample Type | C30 Sterane Abundance | Predominant Steranes | Inferred Depositional Environment |

| Marine Source Rocks/Oils | Present | C27, C28, C30 | Marine (algal input) |

| Terrestrial Source Rocks/Oils | Paucity or Absent | C29 | Terrestrial (higher plant input) |

| Oils from some Carbonate/Evaporite Sources | Present | C27, C28, C29, C30 | Marine, often hypersaline |

| This table represents a generalized interpretation based on multiple geochemical studies. annualreviews.orgresearchgate.net |

Isolation and Purification Methodologies for 29 Methylisofucosterol

Extraction Techniques from Biological Matrices

The initial step in isolating 29-methylisofucosterol involves its extraction from the source organism. The choice of method is critical to ensure high yield and minimize the degradation of the target compound.

Solvent Extraction Methods

Solvent extraction is a fundamental technique for isolating lipids, including sterols, from biological tissues. vulcanchem.comutl.pt The selection of the solvent system is paramount and depends on the polarity of the target compounds. For moderately lipophilic compounds like this compound, a variety of organic solvents can be employed.

Commonly used solvents for the extraction of sterols and other lipids from marine organisms include:

Methanol/Chloroform/Water: This multiphasic system is highly effective for the comprehensive extraction of lipids.

Dichloromethane/Methanol: A 1:1 mixture of these solvents is often used for the extraction of lipophilic compounds. nih.gov

Hexane: This nonpolar solvent can be used to remove highly nonpolar compounds, such as chlorophyll, before the primary extraction. nih.gov

Ethanol and Acetone: These polar solvents are also utilized in the extraction of various bioactive compounds from natural sources. nih.govmdpi.com

The general procedure involves homogenizing the biological material with the chosen solvent system, followed by separation of the organic phase containing the lipids. The solvent is then evaporated to yield a crude lipid extract.

Table 1: Common Solvents for Sterol Extraction

| Solvent/Solvent System | Polarity | Target Compounds | Reference |

|---|---|---|---|

| Methanol/Chloroform/Water | Biphasic | Broad range of lipids | nih.gov |

| Dichloromethane/Methanol (1:1) | Intermediate | Lipophilic compounds | nih.gov |

| Hexane | Nonpolar | Nonpolar compounds (e.g., chlorophyll) | nih.gov |

| Ethanol | Polar | Polar and nonpolar compounds | mdpi.com |

| Acetone | Medium-polar | Medium-polar compounds (e.g., phenolics, flavonoids) | mdpi.com |

Hot Percolation and Ultrasonic-Assisted Extraction

To enhance extraction efficiency, thermal and physical methods can be employed.

Hot Percolation: This method involves the continuous passage of a hot solvent through the sample material. It is more efficient than simple maceration as the saturated solvent is constantly replaced, driving the equilibrium towards extraction. nih.gov However, the elevated temperatures can risk thermal degradation of sensitive compounds.

Ultrasonic-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. nih.gov The collapse of these bubbles near the cell walls of the biological matrix facilitates cell disruption and enhances solvent penetration, leading to improved extraction yields and reduced extraction times. nih.gov UAE is particularly advantageous for the extraction of thermolabile compounds as it can be performed at lower temperatures. nih.gov

Chromatographic Separation Strategies

Following extraction, the crude lipid fraction, which contains a complex mixture of sterols, must be subjected to chromatographic techniques to isolate and purify this compound. vulcanchem.com

Column Chromatography Techniques

Column chromatography is a cornerstone of purification in natural product chemistry. youtube.comkhanacademy.org The separation is based on the differential partitioning of compounds between a stationary phase packed in a column and a mobile phase that flows through it. khanacademy.org

Hydroxyalkoxypropyl Derivative of Sephadex LH-20: This modified lipophilic Sephadex derivative has proven effective for the separation of complex marine sterol mixtures. capes.gov.br It allows for the resolution of sterols that are difficult to separate using other methods. capes.gov.br The mechanism involves a combination of partition and adsorption effects. researchgate.net

Anasil B: This is another stationary phase used in column chromatography for the resolution of sterol mixtures. capes.gov.br It has been successfully applied in combination with other chromatographic techniques to isolate individual sterols from the scallop Placopecten magellanicus. capes.gov.br

Table 2: Column Chromatography Stationary Phases for Sterol Separation

| Stationary Phase | Description | Application | Reference |

|---|---|---|---|

| Hydroxyalkoxypropyl Derivative of Sephadex LH-20 | A lipophilic-hydrophobic Sephadex derivative. | Resolution of complex marine sterol mixtures. | capes.gov.br |

| Anasil B | A solid adsorbent for column chromatography. | Used in combination with other techniques for sterol isolation. | capes.gov.br |

Thin-Layer Chromatography (TLC), including Argentation TLC

Thin-layer chromatography is a versatile technique used for both analytical monitoring of fractions and small-scale preparative separations. wikipedia.orglibretexts.org It involves a stationary phase coated on a flat plate and a mobile phase that moves up the plate via capillary action. wikipedia.org

Conventional TLC: Silica gel is a common stationary phase for the separation of sterols. tandfonline.com Different solvent systems can be employed to achieve optimal separation based on the polarity of the sterols.

Argentation TLC: This technique significantly enhances the separation of sterols based on the number and configuration of double bonds in their structure. tandfonline.comtandfonline.com The TLC plate is impregnated with silver nitrate, which forms reversible charge-transfer complexes with the π-electrons of the double bonds in unsaturated compounds like sterols. tandfonline.com This differential complexation allows for the separation of sterols that may have similar polarities but differ in their degree of unsaturation. nih.gov For instance, it can effectively separate sterol acetates. researchgate.net

Gas Chromatography (GC) for Complex Mixture Resolution

Gas chromatography is a powerful analytical technique for separating and identifying volatile compounds. organomation.com In the context of sterol analysis, GC is often coupled with mass spectrometry (GC-MS) for structural elucidation. vulcanchem.com

For the analysis of this compound, the process typically involves:

Derivatization of the sterol fraction to increase volatility, often by converting the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. vulcanchem.com

Injection of the derivatized sample into the GC, where it is vaporized.

Separation of the components in a capillary column based on their boiling points and interactions with the stationary phase.

Detection and identification of the eluted compounds, often by mass spectrometry, which provides a unique fragmentation pattern for each sterol. vulcanchem.com

GC has been instrumental in the initial detection and subsequent characterization of this compound from complex mixtures. vulcanchem.comnih.gov

Structural Elucidation and Characterization Techniques of 29 Methylisofucosterol

Mass Spectrometry (MS) Applications

Mass spectrometry serves as a cornerstone in the identification and structural analysis of 29-Methylisofucosterol, offering high sensitivity and specificity. creative-proteomics.com Various MS-based methods are employed to profile its presence in complex biological matrices and to determine its precise molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of sterols like this compound, particularly in complex mixtures derived from natural sources. nih.govnih.gov This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds. nih.gov In the context of sterol analysis, GC-MS is ideal for profiling small molecular metabolites, including sterols, after a derivatization step to increase their volatility. nih.gov

The process typically involves the extraction of lipids from a sample, followed by derivatization to make the sterols suitable for GC analysis. researchgate.net The sample is then injected into the GC system, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. frontiersin.org As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios are measured. creative-proteomics.com

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of known standards or by matching the fragmentation pattern against established spectral libraries such as the National Institute of Standards and Technology (NIST) Mass Spectral database. nih.gov The mass spectrum of a compound provides a unique fingerprint based on its fragmentation pattern upon ionization. In a study analyzing the ethanolic extract of the brown alga Padina boergesenii, this compound was identified with a retention time of 27.76 minutes. nih.gov

GC-MS methods have been developed for the simultaneous analysis of multiple classes of metabolites, including sterols, in marine organisms. nih.gov These methods are valued for their robustness and speed, making them suitable for routine analysis and metabolite profiling in both biomedical and nutritional studies. nih.gov Semi-quantitative GC-MS profiling has also been instrumental in studying sterol biosynthesis pathways in organisms like brown algae. frontiersin.org

Table 1: GC-MS Data for this compound Identification

| Parameter | Value | Source |

|---|---|---|

| Retention Time (min) | 27.76 | nih.gov |

| Molecular Formula | C30H50O | nih.gov |

High-Resolution Liquid Chromatography-Mass Spectrometry Quadrupole Time-of-Flight (HRLCMS QTOF)

High-Resolution Liquid Chromatography-Mass Spectrometry Quadrupole Time-of-Flight (HRLCMS QTOF) has emerged as a sophisticated tool for the detailed analysis of phytochemicals, including complex sterols like this compound. japsonline.com This technique couples the separation power of liquid chromatography with the high mass accuracy and resolution of a QTOF mass spectrometer, enabling the precise identification and characterization of compounds in intricate mixtures. nih.gov

In a typical HRLCMS QTOF analysis, the sample extract is first subjected to liquid chromatography to separate its components. japsonline.com The eluted compounds are then ionized, commonly using an electrospray ionization (ESI) source, and enter the mass spectrometer. japsonline.com The QTOF analyzer provides high-resolution mass data, which allows for the determination of the elemental composition of the detected ions with a high degree of confidence.

This high-resolution capability is particularly valuable for distinguishing between compounds with very similar masses. For instance, in the analysis of an ethanolic extract of the brown alga Padina boergesenii, HRLCMS QTOF was utilized to reveal the presence of a wide range of bioactive compounds, including terpenoids such as this compound. nih.gov The accurate mass measurement helps in confirming the molecular formula of the compound. japsonline.com

The data generated from HRLCMS QTOF analysis includes retention times, accurate mass measurements, and molecular formulas, which are crucial for the unambiguous identification of compounds. japsonline.com This technique is instrumental in the comprehensive phytochemical profiling of natural extracts and plays a significant role in metabolomics studies of marine organisms and plants. mdpi.comcolab.ws

Table 2: HRLCMS QTOF Parameters for Phytochemical Analysis

| Parameter | Description | Source |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) with Agilent Jet Stream | japsonline.com |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | japsonline.com |

| Ionization Mode | Positive and Negative | japsonline.com |

| Data Acquisition | Agilent Mass Hunter Software | japsonline.com |

Tandem Mass Spectrometry (MS/MS) and Ion Mobility Spectrometry (IMS) for Advanced Structural Analysis

Ion mobility spectrometry adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber under the influence of an electric field. nih.govwikipedia.org When coupled with mass spectrometry (IMS-MS), this technique can separate isomers that may be indistinguishable by mass alone. nih.gov The combination of IMS with MS/MS (IMS-MS/MS) provides a powerful platform for the unambiguous structural characterization of complex lipids. d-nb.inforesearchgate.net This multi-dimensional approach enhances the ability to resolve and identify individual components within complex biological samples. researchgate.netcopernicus.org

Recent advancements in IMS-MS technologies have further improved the separation and characterization of lipid isomers. nih.gov These methods are critical in lipidomics to understand the specific roles of individual lipid species, which are closely related to their precise molecular structures. premierbiosoft.com

Table 3: Advanced Mass Spectrometry Techniques for Structural Analysis

| Technique | Principle | Application in Sterol Analysis | Source |

|---|---|---|---|

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected precursor ions to generate product ion spectra. | Provides detailed structural information and helps distinguish isomers. | creative-proteomics.comnih.gov |

| Ion Mobility Spectrometry (IMS)-MS | Separation of ions based on their size, shape, and charge in a buffer gas. | Separates isomeric compounds that are isobaric (have the same mass). | nih.govwikipedia.org |

| IMS-MS/MS | Combines ion mobility separation with tandem mass spectrometry. | Offers unambiguous structural characterization of complex lipids by providing both mobility and fragmentation data. | d-nb.infonih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. creative-proteomics.com Unlike mass spectrometry, which provides information about the mass and fragmentation of a molecule, NMR provides detailed insights into the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C). mdpi.com This allows for the precise determination of the molecule's connectivity and stereochemistry. nih.gov

One-Dimensional (1D) NMR (e.g., ¹H NMR, ¹³C NMR)

One-dimensional (1D) NMR experiments, specifically ¹H NMR and ¹³C NMR, are fundamental for the structural characterization of this compound. pan.olsztyn.pl The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons through spin-spin coupling. capes.gov.br The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environments.

In the analysis of sterols, the chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly informative. For instance, specific signals can be attributed to the protons and carbons of the steroid nucleus and the side chain. While high-field instrumentation has become more accessible, signal overlap in ¹H NMR spectra of complex molecules like sterols can still be a challenge. mdpi.com However, the combination of ¹H and ¹³C NMR data provides a robust foundation for structural assignment. pan.olsztyn.pl

Table 4: Representative NMR Data for Phytosterols (B1254722)

| Nucleus | Technique | Information Provided | Source |

|---|---|---|---|

| ¹H | 1D NMR | Number and type of protons, chemical environment, spin-spin coupling. | pan.olsztyn.plcapes.gov.br |

| ¹³C | 1D NMR | Number and type of carbons, chemical environment. | pan.olsztyn.pl |

Two-Dimensional (2D) NMR (e.g., COSY, HSQC, HMBC)

To overcome the limitations of 1D NMR, such as signal overlap, and to unambiguously assign the complete structure of this compound, a suite of two-dimensional (2D) NMR experiments is employed. nih.govpan.olsztyn.pl These experiments correlate signals from different nuclei, providing a detailed map of the molecular structure. emerypharma.com

COrrelation SpectroscopY (COSY): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu It is instrumental in tracing out the proton-proton connectivity within the steroid skeleton and the side chain. capes.gov.br

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates protons directly attached to carbons. sdsu.eduustc.edu.cn It provides a direct link between the ¹H and ¹³C spectra, allowing for the assignment of carbons that bear protons. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): This heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.com HMBC is crucial for connecting molecular fragments and for assigning quaternary carbons (carbons with no attached protons), which are not observed in an HSQC spectrum. emerypharma.comscience.gov

Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure of this compound, confirming the connectivity of the atoms and allowing for the assignment of its stereochemistry. nih.govpan.olsztyn.pl

Table 5: Common 2D NMR Experiments for Structural Elucidation

| Experiment | Correlation | Information Yielded | Source |

|---|---|---|---|

| COSY | ¹H-¹H | Shows which protons are J-coupled, revealing proton-proton connectivities. | emerypharma.comsdsu.edu |

| HSQC | ¹H-¹³C (one bond) | Identifies which protons are directly attached to which carbons. | sdsu.eduustc.edu.cn |

| HMBC | ¹H-¹³C (multiple bonds) | Shows long-range (2-3 bond) couplings between protons and carbons, essential for assigning quaternary carbons and connecting molecular fragments. | sdsu.eduyoutube.com |

High-Field NMR and Cryogenic Probe Applications in Sterol Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules like this compound. osti.gov High-field NMR spectrometers offer enhanced resolution and sensitivity, which are crucial for distinguishing the subtle differences in the chemical environments of the numerous protons and carbons within the sterol's complex structure. osti.govmdpi.com The use of higher magnetic field strengths helps to spread out the signals in the spectrum, reducing overlap and simplifying interpretation. oxinst.com

A significant advancement in NMR technology is the development of cryogenic probes. bruker.com These probes cool the detection coil and preamplifier to extremely low temperatures, drastically reducing thermal noise and leading to a substantial increase in signal-to-noise ratio. bruker.comjeolusa.com This enhanced sensitivity is particularly advantageous for the analysis of rare or trace compounds, allowing for the acquisition of high-quality data from very small sample amounts. jeol.com The increased sensitivity can translate into significantly shorter experiment times, which is especially beneficial for complex two-dimensional (2D) NMR experiments that are often necessary for the complete structural assignment of sterols. jeol.comnih.gov

For the elucidation of this compound, a suite of NMR experiments is typically employed:

¹H NMR: Provides information about the number of different types of protons and their neighboring environments.

¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

2D NMR techniques (e.g., COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

The combination of high-field magnets and cryogenic probes has made NMR an even more powerful tool for the detailed characterization of complex natural products like this compound. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. orgchemboulder.com When a molecule is irradiated with infrared radiation, its covalent bonds vibrate at specific frequencies. savemyexams.com By measuring the absorption of IR radiation, an IR spectrum is generated, which plots the percentage of light transmitted against the wavenumber of the radiation. orgchemboulder.com

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups. Different types of bonds absorb infrared radiation at different wavelengths, providing a "fingerprint" of the functional groups present. orgchemboulder.comathabascau.ca

Expected IR Absorption Bands for this compound:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| C-H (Alkanes) | Stretching | 2850-3000 | Strong |

| C=C (Alkene) | Stretching | 1640-1680 | Medium to Weak |

| C-O (Alcohol) | Stretching | 1050-1150 | Strong |

Data compiled from general infrared spectroscopy principles. libretexts.orgcore.ac.uk

The broadness of the O-H stretching band is due to hydrogen bonding. The exact positions of these bands can provide further structural information. For instance, the C-H stretching frequencies can help distinguish between sp³, sp², and sp hybridized carbons. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparison with a known standard. savemyexams.com

Complementary Spectroscopic and Analytical Techniques

While NMR and IR spectroscopy provide the bulk of the structural information, other analytical techniques are often used to confirm and complement these findings.

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) is a powerful technique for determining the elemental composition of a sample. epa.gov While primarily used for detecting trace metals and other elements, it can be employed in the broader context of characterizing a purified natural product to ensure the absence of inorganic impurities. ecn.nlresearchgate.net In the analysis of a compound like this compound, ICP-AES would confirm the absence of any unexpected elements, thereby supporting the proposed molecular formula derived from other methods like mass spectrometry. The technique involves introducing a sample into an argon plasma, which excites the atoms and causes them to emit light at characteristic wavelengths for each element. epa.gov

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a crystalline molecule. nih.gov This technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom in space. wikipedia.org

While obtaining a suitable single crystal of this compound itself might be challenging, X-ray analysis of closely related sterols or derivatives can provide invaluable information for confirming its stereochemistry. mdpi.com The three-dimensional structure obtained from X-ray crystallography provides unambiguous proof of the molecule's absolute configuration, which can be difficult to determine solely by spectroscopic methods. crelux.comazolifesciences.com This technique has been fundamental in establishing the structures of countless natural products, including various steroids and their derivatives. wikipedia.org

Biosynthetic Pathways and Metabolic Origins of 29 Methylisofucosterol

Sterol Biosynthesis Pathway Integration

The journey to 29-methylisofucosterol begins with the universal precursor for all sterols, squalene (B77637). acs.org This C30 triterpenoid (B12794562) is synthesized from five-carbon isoprene (B109036) units. nih.govmdpi.com In photosynthetic eukaryotes, including the marine organisms that produce this compound, squalene undergoes epoxidation to form (3S)-2,3-oxidosqualene. acs.orgfrontiersin.org This molecule is then cyclized by cycloartenol (B190886) synthase to form cycloartenol, the first cyclic precursor in the phytosterol pathway. acs.orgnih.gov This initial step distinguishes the phytosterol pathway from that in animals and fungi, which utilize lanosterol (B1674476) as the initial cyclization product. acs.orgnih.gov

From cycloartenol, a series of demethylations at the C4 and C14 positions, along with other modifications to the sterol nucleus, occur. nih.gov A key enzyme, cycloeucalenol–obtusifoliol isomerase (COI), is responsible for opening the 9β,19-cyclopropane ring of a cycloartenol derivative, a critical step in forming the final sterol core. nih.gov The pathway then proceeds through various intermediates, with the side chain undergoing significant modifications. The biosynthesis of this compound represents a specialized branch of this pathway, characterized by an extended alkylation at the C24 position.

Precursor Identification (e.g., C27 Sterols with Δ24 Double Bond, Fucosterol (B1670223) Precursors)

The direct precursors to the extended side chain of this compound are C27 sterols that possess a double bond at the C24 position (Δ24). This double bond serves as the reactive site for the initial alkylation step. Desmosterol, a C27 sterol, is a well-established precursor in the biosynthesis of many phytosterols (B1254722) and is a likely starting point for the pathway leading to this compound.

Fucosterol, a C29 sterol, is a crucial intermediate and a direct precursor to this compound. researchgate.net Fucosterol itself is synthesized from a C27 sterol precursor via a methylation event at C24. In brown algae, fucosterol is often the predominant sterol. nih.govgeoscienceworld.org The presence of fucosterol in an organism is a strong indicator of the potential for the biosynthesis of more complex, hyper-alkylated sterols like this compound. The pathway proceeds through the alkylation of 24-methylenecholesterol (B1664013) to form fucosterol. nih.gov

Another important related compound is saringosterol, which can be formed from the non-enzymatic oxidative conversion of fucosterol and is often found in high amounts in brown algae. frontiersin.org The identification of these precursors is critical for understanding the metabolic potential of an organism to produce a diverse array of sterols.

| Precursor Type | Example Compound | Role in this compound Biosynthesis |

| Initial C27 Sterol | Desmosterol | Provides the foundational sterol structure with a Δ24 double bond for the first methylation. |

| C29 Sterol Intermediate | Fucosterol | Acts as the direct substrate for the second methylation event, leading to the C30 side chain. researchgate.net |

| Related C29 Sterol | Saringosterol | Often co-occurs with fucosterol and can be formed from its oxidation, indicating a related metabolic flux. frontiersin.org |

Alkylation and Methylation Mechanisms in this compound Formation

The formation of the 29-methyl group on the isofucosterol backbone is the defining feature of this C30 sterol. This is achieved through a series of enzymatic alkylation reactions at the C24 position of the sterol side chain. These reactions are catalyzed by a class of enzymes known as S-adenosyl-L-methionine:Δ24-sterol methyltransferases (SMTs). nih.govresearchgate.net

The universal methyl donor for these reactions is S-adenosyl-L-methionine (SAM). nih.govacs.org The biosynthesis of this compound involves two distinct methylation steps:

First Methylation: A C27 sterol with a Δ24 double bond accepts a methyl group from SAM, catalyzed by an SMT. This reaction typically forms a 24-methylene intermediate.

Second Methylation: Fucosterol (24-ethylidenecholesterol), the product of the first methylation and subsequent isomerization, serves as the substrate for a second methylation. An additional methyl group from SAM is added to the C28 position of the fucosterol side chain, resulting in the propylidene group characteristic of this compound.

Studies on the biosynthesis of 24-propylidenecholesterol in a Chrysophyte alga have provided evidence for the involvement of a protonated cyclopropyl (B3062369) intermediate in the alkylation mechanism. pnas.org This suggests a complex catalytic process for the formation of the extended side chain. The specificity of the SMT enzymes determines the final structure of the alkylated side chain.

| Enzyme/Molecule | Function | Mechanism |

| S-adenosyl-L-methionine (SAM) | Methyl group donor | Transfers a methyl group to the sterol side chain. nih.govacs.org |

| Sterol Methyltransferase (SMT) | Catalyst | Facilitates the alkylation of the Δ24 double bond of the sterol precursor. nih.govresearchgate.net |

| Protonated Cyclopropyl Intermediate | Reaction Intermediate | Proposed intermediate in the formation of the 24-propylidene side chain. pnas.org |

Comparative Biosynthetic Routes of C29 and C30 Sterols

The biosynthesis of C29 and C30 sterols represents an extension of the more common C27 and C28 sterol pathways. While animals predominantly synthesize the C27 sterol cholesterol, plants and algae produce a wider variety of sterols, including C28, C29, and in some cases, C30 sterols. nih.govmit.edu

The key divergence point is the activity of sterol methyltransferases (SMTs).

C28 Sterols (e.g., Campesterol): These are formed by a single methylation of a C27 sterol precursor at the C24 position.

C29 Sterols (e.g., Sitosterol, Fucosterol): These are typically formed through two successive methylation steps. In higher plants, two distinct SMTs, SMT1 and SMT2, are often involved. SMT1 catalyzes the first methylation, and SMT2 catalyzes the second. nih.gov

C30 Sterols (e.g., this compound): The biosynthesis of these sterols requires a third alkylation event or a different enzymatic mechanism to add a three-carbon unit to the side chain. In the case of this compound, it involves two methylation steps starting from a C27 precursor, with fucosterol as a C29 intermediate. The final structure is a result of the specific chemistry of the second methylation on the ethylidene group of fucosterol.

The ability to produce C30 sterols appears to be less common and is primarily observed in certain marine organisms, such as some sponges and microalgae. researchgate.net The evolution of SMTs with the capacity to perform multiple or unique alkylations has been a key driver in the diversification of sterol structures in these organisms.

| Sterol Class | Carbon Atoms | Key Biosynthetic Feature | Example |

| C27 Sterols | 27 | No alkylation at C24 (in animals) | Cholesterol |

| C28 Sterols | 28 | Single methylation at C24 | Campesterol |

| C29 Sterols | 29 | Two successive methylations at C24 | Sitosterol, Fucosterol |

| C30 Sterols | 30 | Extended alkylation at C24 (e.g., two methylations leading to a propylidene group) | This compound |

Biological Roles and Mechanistic Activities of 29 Methylisofucosterol

In Vitro Cellular and Molecular Effects

In laboratory settings, 29-methylisofucosterol has been investigated for its influence on several key cellular pathways, including oxidative stress, inflammation, enzyme activity, and cell proliferation.

Antioxidant Potential in Cellular Systems

Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS). nih.govnih.gov These unstable molecules can lead to oxidative stress, a condition linked to various diseases. nih.gov The antioxidant capacity of a compound is often associated with its ability to donate hydrogen atoms or chelate metal ions. nih.gov

While direct studies on the antioxidant activity of isolated this compound are limited, its presence in extracts of marine algae, which are known for their antioxidant properties, suggests a potential role. The structural features of sterols can influence their antioxidant capabilities. For instance, the presence and position of hydroxyl groups and conjugated double bonds are important for radical scavenging activity. mdpi.com

Anti-inflammatory Response Modulation

Inflammation is a natural defense mechanism, but chronic inflammation can contribute to various diseases. nih.gov Modulating this response is a key therapeutic strategy. nih.gov Research into the anti-inflammatory properties of this compound is often in the context of extracts from marine sources like brown algae. These extracts have shown the ability to modulate inflammatory pathways, though the specific contribution of this compound is an area of ongoing research.

Enzyme Inhibition Activities (e.g., Tyrosinase Inhibition)

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.orgworthington-biochem.com This inhibition can be reversible or irreversible and is a mechanism of action for many drugs. wikipedia.orgmdpi.com Tyrosinase is a key enzyme in the production of melanin, and its inhibition is of interest for applications in skin whitening and preventing food browning. nih.govthieme-connect.de

Studies have explored the tyrosinase inhibitory potential of various natural extracts. researchgate.netrjpharmacognosy.ir While some plant and algal extracts show significant tyrosinase inhibition, the specific activity of this compound has not been extensively detailed in isolation. researchgate.netdergipark.org.tr The inhibitory effect is often attributed to the ability of compounds to chelate copper ions within the enzyme's active site. dergipark.org.tr

Anti-Proliferative Studies in Non-Human Cell Lines (e.g., HT-29 colon cancer cells within extracts)

The search for new anti-cancer agents is a major focus of scientific research. nih.gov Many studies investigate the anti-proliferative effects of natural product extracts on cancer cell lines. scielo.sa.cr The human colon adenocarcinoma cell line, HT-29, is a commonly used model in such research. nih.govmdpi.commdpi.comcsic.es

Extracts from the brown algae Sargassum, which contains this compound, have demonstrated anti-proliferative effects on HT-29 cells. nih.govnih.govresearchgate.net For instance, a hydroalcoholic extract of Sargassum oligocystom was found to significantly decrease the viability of HT-29 cells. nih.govresearchgate.net Similarly, fucoidan (B602826) extracts from Sargassum glaucescens showed cytotoxicity against HT-29 cells, inducing cell cycle arrest and apoptosis. mdpi.com While these extracts contain a complex mixture of compounds, these findings suggest that the components, potentially including this compound, contribute to the observed anti-proliferative activity.

Table 1: Effects of Sargassum Extracts on HT-29 and Other Colon Cancer Cell Lines

| Extract Source | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Sargassum oligocystom | HT-29, SW742, WiDr, CT-26 | Decreased cell viability, increased expression of APC gene. | nih.govnih.govresearchgate.net |

| Sargassum glaucescens | HT-29 | Induced cell cycle arrest and apoptosis. | mdpi.com |

Ecological and Environmental Significance

Beyond its potential biological activities in cellular models, this compound serves as an important molecule in the study of Earth's history and ecosystems.

Role as a Biomarker in Geochemistry and Paleoenvironments

Biomarkers are organic molecules that can be traced to a particular biological source and are preserved in the geological record. taylorfrancis.comcsic.es These molecular fossils provide valuable information about past environments and the organisms that inhabited them. taylorfrancis.com Sterols and their diagenetic products (steranes) are particularly useful biomarkers. researchgate.net

This compound and its corresponding C30 sterane are recognized as significant biomarkers for certain types of algae. researchgate.netresearchgate.net Specifically, the presence of C30 sterols is often indicative of dinoflagellates, a major group of plankton. researchgate.net The abundance and type of steranes in sedimentary rocks can help geochemists reconstruct past ecosystems, including the dominant primary producers in ancient marine environments. researchgate.netresearchgate.net For example, a dominance of C29 steranes can suggest a significant contribution from green algae to the organic matter. researchgate.net

Table 2: this compound as a Geochemical Biomarker

| Compound | Diagenetic Product | Biological Source Indication | Application | Reference(s) |

|---|

Contributions to Biotic Distribution and Chemotaxonomy

This compound, a C30 sterol, serves as a significant biomarker in chemotaxonomy, aiding in the classification and identification of specific marine organisms. researchgate.netresearchgate.net Its presence is a distinguishing feature in certain marine algae, particularly within the class Pelagophyceae, where it is found as a major sterol. researchgate.net The identification of (24Z)-24-propylidenecholesterol, an isomer of this compound, has been proposed as a potential biomarker for representing bloom-forming pelagophytes. researchgate.net

The distribution of this sterol is not limited to algae. It has also been isolated from various marine invertebrates, such as the scallop Placopecten magellanicus. researchgate.netresearchgate.netmit.edu The occurrence of this compound and its derivatives in these animals is often attributed to their diet, which includes sterol-producing marine algae. Furthermore, the diagenetic products of 24-n-propylcholesterol and 24-propylidenecholesterol, known as 24-n-propylcholestanes, are considered markers for marine-derived organic matter in sedimentary rocks and petroleums. researchgate.net The presence of these compounds in geological records provides insights into the marine ecosystems of the past. researchgate.net

Recent studies have also identified this compound in the brown macroalga Padina boergesenii, highlighting its distribution within the Ochrophyta phylum. mdpi.compreprints.orgpreprints.org The sterol profile of an organism is a valuable chemotaxonomic tool, and the unique structure of this compound makes it a key indicator for the presence of specific marine life forms in both contemporary and ancient environments. researchgate.netresearchgate.net

Table 1: Documented Presence of this compound in Various Organisms

| Category | Organism | Common Name | Reference |

| Marine Algae | Pelagophyceae | - | researchgate.net |

| Padina boergesenii | Brown Alga | mdpi.compreprints.orgpreprints.org | |

| Marine Invertebrates | Placopecten magellanicus | Scallop | researchgate.netresearchgate.netmit.edu |

| Foraminifera | - | - | researchgate.net |

Nutritional Aspects in Animal Diets (e.g., Honey Bee Pollen Composition)

A study analyzing the sterol content of various pollens found that SE pollen (a commercial pollen blend) had the highest relative abundance of this compound compared to almond and desert pollens. nih.gov In contrast, almond pollen was lowest in this particular sterol. nih.gov This variability in sterol composition among different pollen sources underscores the diverse nutritional landscapes that honey bees navigate.

For honey bees, and insects in general, phytosterols (B1254722) are essential nutrients that they cannot synthesize themselves. These compounds are precursors for the synthesis of vital hormones, such as ecdysteroids, which regulate molting and other developmental processes. The specific sterol profile of pollen can influence the growth and development of the hypopharyngeal glands in nurse bees, which are responsible for producing royal jelly. nih.gov Therefore, the presence and relative abundance of sterols like this compound in their diet are critical for the physiological health of individual bees and the success of the colony. frontiersin.org

Table 2: Relative Abundance of this compound in Different Pollen Types

| Pollen Type | Relative Abundance of this compound | Reference |

| SE Pollen | Highest | nih.gov |

| Almond Pollen | Lowest | nih.gov |

| Desert Pollen | Low | nih.govresearchgate.net |

Membrane and Cellular Structure Contributions (General Sterol Role)

As a type of phytosterol, this compound contributes to the structure and function of cellular membranes, a role fundamental to all sterols in eukaryotes. wikipedia.org In plant cells, phytosterols are integral components of the plasma membrane, where they modulate membrane fluidity and permeability, much like cholesterol does in animal cells. tandfonline.comelicit-plant.com They insert themselves into the phospholipid bilayer, with their rigid ring structure influencing the packing of the fatty acid tails of the phospholipids (B1166683). savemyexams.com

This interaction helps to maintain the integrity and stability of the membrane across a range of temperatures. tandfonline.com At high temperatures, sterols reduce membrane fluidity, preventing it from becoming too fluid. Conversely, at low temperatures, they prevent the phospholipids from packing too closely, which helps to avoid membrane freezing and fracturing. savemyexams.com This regulatory function is crucial for plants, which must adapt to fluctuating environmental temperatures. tandfonline.com

Table 3: General Functions of Sterols in Cellular Membranes

| Function | Description | Reference |

| Membrane Fluidity Regulation | Modulates the fluidity of the phospholipid bilayer, preventing it from becoming too fluid at high temperatures or too rigid at low temperatures. | tandfonline.comsavemyexams.com |

| Permeability Barrier | Decreases the permeability of the membrane to small, water-soluble molecules. | elicit-plant.comsavemyexams.com |

| Structural Reinforcement | Increases the mechanical strength and stability of the membrane. tandfonline.com | |

| Lipid Raft Formation | Essential for the formation of specialized membrane domains involved in signaling and protein trafficking. tandfonline.comwhiterose.ac.uk | |

| Enzyme Modulation | Can modulate the activity of membrane-bound enzymes. wikipedia.org |

Synthetic Approaches and Chemical Modification of 29 Methylisofucosterol

Total Synthesis Strategies for Related Sterols

The total synthesis of sterols is a formidable challenge in organic chemistry due to their complex, rigid tetracyclic core and multiple stereocenters. wikipedia.org While a specific total synthesis for 29-methylisofucosterol is not prominently documented, the strategies developed for other sterols, particularly cholesterol, provide a foundational framework.

The landmark total syntheses of cholesterol by the research groups of Robert Robinson and Robert Burns Woodward in the early 1950s are considered monumental achievements in the field. wikipedia.orgacs.org These syntheses established key strategies for constructing the sterol nucleus and introducing the requisite functional groups and stereochemistry.

A general overview of these pioneering syntheses includes:

Stepwise Ring Construction: Building the four-ring (A, B, C, and D) steroid nucleus from simpler starting materials. Woodward's synthesis, for example, started with hydroquinone (B1673460) and constructed the rings in a sequential manner. wikipedia.org

Stereochemical Control: Managing the eight stereocenters of the cholesterol molecule, which allows for 256 potential stereoisomers. wikipedia.org

Side Chain Installation: Attaching the characteristic alkyl side chain at the C-17 position.

More recent synthetic efforts often focus on semi-synthesis, starting from readily available natural sterols and modifying them. A relevant example is the chemical synthesis of pneumocysterol (B1678911), (24Z)-ethylidenelanost-8-en-3β-ol, an analogue of this compound that also features an ethylidene group on the side chain. researchgate.net This synthesis started from lanosterol (B1674476), a biosynthetic precursor to many sterols in non-photosynthetic organisms. researchgate.netnih.gov The key step in introducing the ethylidene group was a Wittig reaction using ethyl triphenylphosphonium iodide on a 24-keto-lanosterol derivative. researchgate.net This reaction typically produces a mixture of (E) and (Z) isomers, and in this case, it yielded an 85:15 mixture of the (24Z) and (24E) isomers, respectively. researchgate.net Such strategies, which modify the side chain of an existing sterol core, are crucial for accessing rare sterols and their analogues.

Derivatization for Analytical Enhancement and Structure-Activity Relationship Studies

The analysis of phytosterols (B1254722) like this compound, particularly by gas chromatography (GC), presents challenges due to their low volatility and high polarity. mdpi.com To overcome these limitations, derivatization of the hydroxyl group at the C-3 position is a standard and often necessary procedure to improve chromatographic performance and detection sensitivity. mdpi.comusask.ca Analyzing underivatized phytosterols can lead to poor peak shape, reduced sensitivity, and potential thermal degradation in the hot GC injector. usask.ca

The most common derivatization technique is silylation, which converts the polar hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. mdpi.comaocs.org This enhances volatility, improves peak resolution, and allows for more accurate quantification. mdpi.com Several silylating agents are used for this purpose.

Acetylation, which converts the hydroxyl group to an acetate (B1210297) ester, is another derivatization method. Acetylated derivatives are noted for being more stable against hydrolysis compared to TMS ethers, which can be advantageous for certain analytical workflows. usask.ca

The choice of derivatization reagent and method is critical for achieving reliable and sensitive analysis of phytosterols. mdpi.com These derivatization techniques are not only pivotal for analytical quantification but also for structure-activity relationship (SAR) studies. By modifying the hydroxyl group, researchers can investigate its importance for the biological activity of the sterol, providing insights into its molecular mechanism of action.

Interactive Table: Common Derivatization Reagents for Phytosterol Analysis

| Reagent/Mixture | Abbreviation | Derivative Formed | Key Features & Applications | Citations |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (+ 1% TMCS) | BSTFA (+ 1% TMCS) | Trimethylsilyl (TMS) ether | Widely used for GC-MS analysis of sterols; effectively increases volatility. mdpi.comunige.chaustinpublishinggroup.com | |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether | Another common silylating agent for enhancing GC performance. mdpi.com | |

| MSTFA + 1,4-dithioerythritol (DTE) + trimethyliodosilane (TMSI) | - | Trimethylsilyl (TMS) ether | A highly effective mixture reported to provide a simple, rapid, and sensitive method for analyzing phytosterols like β-sitosterol and campesterol. mdpi.com | |

| Acetic Anhydride | - | Acetate ester | Produces derivatives that are more stable against hydrolysis than TMS ethers. usask.ca |

Synthesis of Analogues and Stereoisomers

The synthesis of analogues and stereoisomers of natural products is essential for probing biological function and discovering new bioactive compounds. The stereochemistry of the side chain, in particular, is known to have phylogenetic significance and can influence biological activity. nih.gov For instance, the orientation of the alkyl group at C-24 can differ between organisms. nih.gov

The chemical synthesis of specific stereoisomers can be challenging. As seen in the synthesis of pneumocysterol, the Wittig reaction used to create the C-24 ethylidene double bond resulted in a mixture of (Z) and (E) isomers. researchgate.net The (Z)-isomer was the major product, which corresponded to the naturally occurring pneumocysterol. researchgate.net This highlights a common challenge in chemical synthesis: achieving the high stereoselectivity often observed in biosynthetic pathways. nih.gov

Biosynthetic studies have revealed the precise stereochemical mechanisms by which plants produce different sterol side chains. For example, the second methylation step that leads to isofucosterol from 24-methylenecholesterol (B1664013) proceeds via a trans-mechanism. nih.gov Understanding these natural pathways can inspire strategies for stereocontrolled chemical synthesis.

The synthesis of analogues can involve modifying the sterol nucleus or the side chain. Starting from common sterols like lanosterol or cycloartenol (B190886), chemists can employ a range of reactions to build diversity. researchgate.netnih.gov For example, the synthesis of pneumocysterol involved the oxidation of the lanosterol side chain to a ketone, which then served as a handle for the Wittig olefination to introduce the ethylidene group. researchgate.net This modular approach allows for the creation of a variety of analogues by simply changing the Wittig reagent, enabling the exploration of how different side-chain structures affect function. The synthesis of other complex sterols, such as gorgosterol, which also possesses a C30 skeleton, further underscores the chemical efforts to access structurally diverse sterol analogues. ifremer.frsemanticscholar.org

Advanced Analytical Methodologies for Detection and Quantification of 29 Methylisofucosterol

Chromatographic Quantification (e.g., GC-FID, GC-MS/MS Quantitative Analysis)

Gas chromatography (GC) is a cornerstone technique for the analysis of phytosterols (B1254722), including 29-methylisofucosterol. aocs.org Due to their low volatility, sterols typically require a derivatization step prior to GC analysis to enhance their thermal stability and improve chromatographic peak shape. aocs.orgusask.ca Silylation, which converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether, is the most common derivatization method. aocs.org

Gas Chromatography-Flame Ionization Detection (GC-FID):

GC-FID is a robust and widely used method for the quantification of sterols. antteknik.com The separation of different sterols is achieved on a capillary column, and the flame ionization detector provides a response proportional to the mass of carbon atoms, allowing for reliable quantification. aocs.org6-napse.com For accurate results, an internal standard (IS), such as betulin (B1666924) or 5α-cholestane, is added to the sample before preparation. aocs.orgresearchgate.net This corrects for variations during sample preparation and injection. aocs.org Quantification is performed by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve generated from pure standards. aocs.org

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

For more complex matrices or when higher selectivity and sensitivity are required, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is employed. usask.ca While GC-MS is excellent for identification based on mass spectra, GC-MS/MS provides enhanced specificity by monitoring specific fragmentation transitions for the analyte of interest. usask.canih.gov This is particularly useful for distinguishing isomeric compounds and quantifying analytes at trace levels, minimizing interferences from the sample matrix. usask.ca In a typical GC-MS/MS setup, the mass spectrometer operates in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to achieve high sensitivity and specificity. nih.govnih.gov

The following table summarizes typical operational parameters for the GC-based analysis of phytosterols.

| Parameter | GC-FID | GC-MS/MS |

| Sample Preparation | Saponification to release free sterols, followed by extraction of the unsaponifiable matter. researchgate.netmdpi.com | Saponification and extraction of unsaponifiables. usask.canih.gov |

| Derivatization | Silylation (e.g., with BSTFA or MSTFA) to form TMS-ethers. aocs.org | Silylation to form TMS-ethers. usask.canih.gov |

| Column | Capillary column (e.g., DB-5ms, HP-5MS). cabidigitallibrary.orgchromatographyonline.com | Capillary column (e.g., VF-624ms, Rxi-17Sil MS). chromatographyonline.comsgs.com |

| Injection Mode | Splitless injection. cabidigitallibrary.org | Splitless injection. sgs.com |

| Carrier Gas | Helium. cabidigitallibrary.org | Helium. sgs.com |

| Detector | Flame Ionization Detector (FID). 6-napse.com | Tandem Mass Spectrometer (e.g., Triple Quadrupole). usask.ca |

| Quantification | Internal standard method with calibration curve. aocs.orgjfda-online.com | Internal standard method, often using selected ion monitoring (SIM) or multiple reaction monitoring (MRM). nih.govnih.gov |

High-Resolution Mass Spectrometry for Trace Analysis

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the trace analysis of compounds in complex mixtures. mdpi.com Instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers provide high resolving power and mass accuracy, enabling the confident identification and quantification of analytes like this compound, even at very low concentrations. mdpi.comnih.gov

The primary advantage of HRMS is its ability to distinguish between ions with very similar mass-to-charge ratios (m/z), which is a common challenge in the analysis of complex biological or food samples. researchgate.net This high selectivity minimizes matrix effects and allows for the generation of a unique elemental formula for the detected compound, greatly increasing the confidence in its identification. mdpi.com HRMS can be coupled with liquid chromatography (LC) or gas chromatography (GC), offering versatile platforms for phytosterol analysis. nih.govnih.gov For instance, LC-HRMS can sometimes eliminate the need for derivatization, simplifying sample preparation. nih.gov

Recent developments in HRMS workflows, including the use of extensive mass spectral libraries and generic sample preparation methods, have further enhanced its capability for screening and quantifying a wide range of contaminants and minor components in various matrices. nih.gov The sensitivity of HRMS allows for the detection of analytes at levels ranging from micrograms per kilogram (µg/kg) to nanograms per milliliter (ng/mL). researchgate.netnih.gov

Method Validation and Quality Control in this compound Analysis

To ensure the reliability and accuracy of quantitative data for this compound, rigorous method validation and ongoing quality control are essential. demarcheiso17025.com Method validation establishes documented evidence that an analytical procedure is suitable for its intended purpose. demarcheiso17025.comeuropa.eu The key validation parameters are outlined by international guidelines, such as those from the International Conference on Harmonisation (ICH). demarcheiso17025.com

Key Method Validation Parameters:

| Parameter | Description |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. ujaen.es |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). demarcheiso17025.comujaen.es |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. demarcheiso17025.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. sgs.com |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sgs.com |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. europa.eu |

| Range | The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. demarcheiso17025.com |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., temperature, mobile phase composition). It provides an indication of its reliability during normal usage. demarcheiso17025.com |

Quality Control:

Quality control (QC) involves the routine procedures undertaken to ensure that the analytical results are consistently reliable. eurl-pesticides.eu This includes:

System Suitability Tests: Performed before each analytical run to ensure the chromatographic system is performing adequately. protocols.io

Use of Internal Standards: To compensate for variability in sample preparation and instrument response. aocs.orgujaen.es

Analysis of Quality Control Samples: QC samples, typically prepared at low, medium, and high concentrations within the calibration range, are analyzed with each batch of study samples to monitor the method's performance. europa.euscispace.com

Calibration Curve: A calibration curve is run with each batch to ensure accurate quantification. europa.eu

Matrix-Matched Calibration: To account for matrix effects, calibration standards may be prepared in a blank matrix extract that is similar to the sample being analyzed. ujaen.eseurl-pesticides.eu

Use of Certified Reference Materials (CRMs): When available, analyzing a CRM provides an independent assessment of the method's accuracy. scispace.com

By implementing these advanced analytical methodologies and adhering to strict validation and quality control protocols, researchers and analysts can obtain highly accurate and reliable data on the concentration of this compound in various samples.

Comparative Biochemical Studies and Chemotaxonomic Applications of 29 Methylisofucosterol

Comparative Profiling of Sterols across Different Organisms and Tissues

The sterol composition of marine invertebrates is notably complex, often featuring intricate mixtures of sterols with unconventional side chains or modified steroid nuclei. jst.go.jp Modern analytical techniques have enabled detailed profiling of these compounds across a wide range of organisms. jst.go.jp 29-Methylisofucosterol, a C30 sterol, is a significant component in the sterol profile of specific marine organisms.

First identified in the sea scallop, Placopecten magellanicus, this compound was initially considered a novel compound exclusive to this species. vulcanchem.comcdnsciencepub.com At the time of its discovery, it was only the second C30 sterol with a cholesterol-type nucleus found in nature. vulcanchem.comresearchgate.net Subsequent research has identified its presence in other marine life, including the marine microalgae Aureococcus anophagefferens and the soft coral Sarcophyton crassocaule. vulcanchem.com It has also been reported as a significant metabolite in the ascidian Phallusia nigra. nih.gov

Comparative studies reveal that sterol profiles can vary significantly between different phyla and even between organisms living in different environments. mdpi.comresearchgate.net For instance, a study comparing deep-sea and shallow-water invertebrates found that sponges (Porifera) generally have the lowest proportion of cholesterol and higher amounts of sterols derived from phytoplankton. mdpi.com In contrast, mollusks such as Buccinum sp. show a sterol composition dominated by cholesterol (over 90%). mdpi.com The presence of specific sterols like this compound in certain bivalves and microalgae highlights a specialized biosynthesis or dietary accumulation not seen in all marine invertebrates. vulcanchem.comcdnsciencepub.com

The sterol composition within an organism's tissues can also reflect its diet and environment. researchgate.net Shallow-water sponges and cnidarians often incorporate sterols from plant sources or symbiotic zooxanthellae, while their deep-sea counterparts have profiles indicating a diet of phytoplankton and zooplankton. mdpi.comresearchgate.net The identification of this compound and its derivatives in various species underscores the diverse metabolic pathways present in marine ecosystems. researchgate.net

| Organism/Group | Phylum | Key Sterols Detected | This compound Presence | Reference |

|---|---|---|---|---|

| Placopecten magellanicus (Sea Scallop) | Mollusca | Complex mixture, including 22-dehydrocholesterol, brassicasterol, and cholesterol. | Present (First identified) | vulcanchem.comcdnsciencepub.com |

| Aureococcus anophagefferens | Ochrophyta (Algae) | Produces 24-n-propylidenecholesterol. | Present | vulcanchem.comresearchgate.net |

| Phallusia nigra (Ascidian) | Chordata | Cholestan-7-ol, stigmasterol, ergosta-7,22-dien-3-ol. | Present (Marker metabolite) | nih.gov |

| Fascaplysinopsis sp. (Sponge) | Porifera | Predominantly Δ⁵,⁷-sterols, including 24-methylcholesta-5,7,22E-trien-3β-ol. | Not reported as a major component. | nih.gov |

| Buccinum sp. (Mollusk) | Mollusca | Cholesterol (91.7% ± 1.0%), occelasterol. | Not reported as a major component. | mdpi.com |

Utilizing this compound as a Chemotaxonomic Marker

Chemotaxonomy utilizes the chemical constituents of organisms as a basis for classification. Sterols, due to their structural diversity and phylogenetic specificity, serve as valuable chemotaxonomic markers. mit.edu this compound, also known as (Z)-24-propylidenecholest-5-en-3β-ol, and related C30 sterols are particularly useful in this regard. vulcanchem.comresearchgate.net

The presence of this compound and its isomers can help distinguish between different species and broader taxonomic groups. For example, its identification as a key discriminating metabolite in the ascidian Phallusia nigra compared to P. arabica demonstrates its utility in species-level classification within the same genus. nih.gov The stability of sterol content can make these compounds more reliable markers than other secondary metabolites, which may vary more with environmental conditions. nih.gov

In a broader context, C30 sterols like this compound are signature lipids for certain classes of microalgae. researchgate.net The geological derivative of these compounds, 24-n-propylcholestane, is widely used as a biomarker for marine pelagophyte algae in the geological record. researchgate.net The discovery that dinoflagellates also produce 24-propylidenecholesterol highlights its significance as a marker for specific phytoplankton groups. researchgate.net Therefore, detecting this compound in an invertebrate can suggest a diet that includes these specific microalgae, or it may indicate a capacity for endogenous synthesis or modification of dietary sterols. cdnsciencepub.com The unique sterol compositions found in bivalve mollusks, often characterized by complex mixtures including C28, C29, and C30 sterols, serve as a defining feature of this class. cdnsciencepub.com

Evolutionary Aspects of Sterol Biosynthesis in Diverse Life Forms

The evolution of sterol biosynthesis is a critical chapter in the history of eukaryotes. Sterols are fundamental components of cell membranes, and the diversification of their biosynthetic pathways reflects major evolutionary divergences. mit.edu The appearance of complex sterols, such as the C29 and C30 sterols, represents a significant biochemical innovation. researchgate.net

Fossilized sterols, known as steranes, preserved in ancient sedimentary rocks provide a timeline for the evolution of these biosynthetic pathways. mit.edu Analysis of Neoproterozoic rocks (1,000 to 541 million years ago) reveals a pivotal shift in sterol production. The capacity to synthesize C29 sterols (24-ethyl-sterols) appears to have emerged during the Cryogenian period (720 to 635 million years ago). researchgate.net This development is linked to the rise of green algae, suggesting that the production of these more complex sterols conferred a significant evolutionary advantage, possibly by enhancing membrane stability in fluctuating temperatures. researchgate.net

The biosynthesis of this compound, a C30 sterol, represents a further elaboration on the pathways that produce C28 and C29 sterols. The addition of alkyl groups to the sterol side chain is a complex enzymatic process. The existence of such unique structures in specific lineages of algae and invertebrates points to the evolutionary plasticity of these metabolic pathways. jst.go.jpnih.gov The diversification of sterol structures is not random but is constrained along phylogenetic lines, making these molecules powerful tools for tracing the evolutionary history of eukaryotes. mit.edu The complex sterol profiles seen in many marine invertebrates are the result of a long evolutionary history involving gene duplication, lateral gene transfer, and the recruitment of enzymes to create novel biochemical functions. jst.go.jpnih.gov

Research Perspectives and Future Directions for 29 Methylisofucosterol Research

Elucidation of Novel Biological Activities and Mechanisms of Action

Preliminary research suggests that organisms containing 29-methylisofucosterol possess interesting biological activities, pointing to the need for further investigation into the pure compound's potential. An extract from the marine ascidian Phallusia nigra, which was found to contain this compound among other metabolites, demonstrated notable anti-tumor activity against HT29 colon cancer and MCF-7 breast cancer cell lines. nih.gov This study observed significant alterations in metabolic pathways related to steroid biosynthesis, primary bile acid biosynthesis, and steroid hormone biosynthesis, suggesting a complex mechanism of action that warrants further investigation to determine the specific contribution of this compound. nih.gov

Similarly, the brown alga Padina boergesenii, a known source of this compound, has been evaluated for its cosmetic potential. preprints.orgpreprints.orgnih.gov Extracts from this alga have shown antioxidant and tyrosinase inhibition activities, properties highly valued in skincare for anti-aging and skin-lightening effects. preprints.orgnih.gov

A critical future direction is to move beyond studying crude extracts to isolating pure this compound and assessing its specific bioactivities. iau.irmit.edu This will be essential to confirm whether it is a primary active component and to elucidate the precise molecular mechanisms by which it exerts its effects. Such studies could reveal novel therapeutic or pharmacological potentials.

Exploration of Biotechnological Applications (Non-medical)

The non-medical biotechnological potential of this compound is an emerging area of interest, primarily linked to the properties of the organisms that produce it.